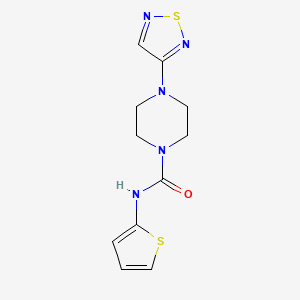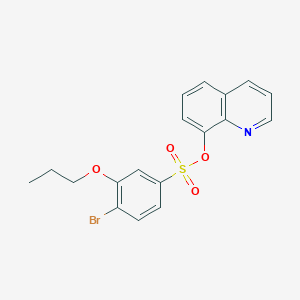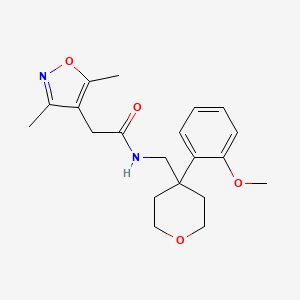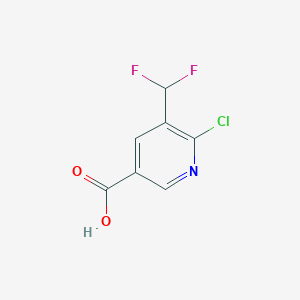
4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide, also known as TDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDP is a synthetic molecule that belongs to the family of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug discovery and development.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Several studies have demonstrated the antimicrobial and antiviral properties of compounds similar to 4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide. For instance:
- Antimicrobial Activity : Compounds containing thiadiazole and piperazine structures have been synthesized and tested for antimicrobial activity. A study by Başoğlu et al. (2013) found that some of these compounds possess good to moderate activity against various microorganisms.
- Antiviral Activity : Reddy et al. (2013) reported that urea and thiourea derivatives of piperazine doped with febuxostat, which structurally resemble the compound , showed promising antiviral activities against Tobacco mosaic virus (Reddy et al., 2013).
Synthesis and Biological Evaluation
Several studies focus on the synthesis of novel derivatives and their biological evaluation:
- Novel Synthesis : Xia (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, assessing their inhibitory effects on certain pathogens (Xia, 2015).
- Biological Evaluation : Another study by Hamama et al. (2017) synthesized various thiazolo[4,3-b][1,3,4]thiadiazole systems, evaluating them for antimicrobial properties (Hamama et al., 2017).
Photosynthetic Inhibition
Compounds with structures similar to this compound have been researched for their ability to inhibit photosynthetic electron transport:
- Vicentini et al. (2005) synthesized a series of pyrazole derivatives, including thiadiazine-4-one and thione derivatives, which showed remarkable inhibition of photosynthetic electron transport (Vicentini et al., 2005).
Anticonvulsant Activity
Some derivatives of thiadiazole and piperazine have been evaluated for their anticonvulsant activity:
- Anticonvulsant Evaluation : Harish et al. (2014) synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives, assessing their efficacy as anticonvulsants in the MES test (Harish et al., 2014).
Ligand Properties
Research has also explored the ligand properties of thiadiazole derivatives:
- Sabb et al. (2001) studied amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine, finding them to be potent ligands at human 5-HT1A receptors (Sabb et al., 2001).
Propriétés
IUPAC Name |
4-(1,2,5-thiadiazol-3-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS2/c17-11(13-10-2-1-7-18-10)16-5-3-15(4-6-16)9-8-12-19-14-9/h1-2,7-8H,3-6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXAZXIPBSKDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2898041.png)
![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)

![3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2898044.png)

![2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine](/img/structure/B2898049.png)


![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2898053.png)
![6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2898056.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2898060.png)
![N-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2898061.png)
